molecular formula C11H18F3NO3 B1403733 Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1283720-71-7

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B1403733
M. Wt: 269.26 g/mol
InChI Key: IRFMYKZUSRNURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1283720-71-7 . It has a molecular weight of 269.26 . The IUPAC name for this compound is tert-butyl 4-hydroxy-3-(trifluoromethyl)-1-piperidinecarboxylate . It is typically stored in a dry environment at temperatures between 2-8°C . The physical form of this compound is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.26 . It is a white to yellow solid at room temperature . It is typically stored in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

Crystallographic Studies

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate and its derivatives have been studied for their crystal structures. X-ray studies reveal molecular packing driven by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure (Didierjean et al., 2004). These structural insights are crucial for understanding the chemical properties and potential applications of these compounds.

Synthesis of Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of crizotinib, a drug used in cancer treatment. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, indicating its pivotal role in pharmaceutical manufacturing (Kong et al., 2016).

Stereochemical Synthesis

The compound is involved in stereochemically selective synthesis processes. For example, the synthesis of piperidine derivatives fused with oxygen heterocycles demonstrates high stereoselectivity, producing cis-isomers of N-Boc piperidine derivatives (Moskalenko & Boev, 2014). Such selective synthesis is vital in the production of specific pharmaceutical agents.

Molecular Scaffold for Substituted Piperidines

The compound is utilized as a molecular scaffold for the preparation of substituted piperidines. The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, for instance, provides a new framework for the development of substituted piperidines, crucial in medicinal chemistry (Harmsen et al., 2011).

Preparation of Stereochemically Homogeneous Systems

The compound is integral in the preparation of stereochemically homogeneous systems. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone leads to the formation of stereochemically homogeneous N-unsubstituted fused bicyclic systems (Moskalenko & Boev, 2014). This is significant for the synthesis of compounds with specific stereochemical requirements.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFMYKZUSRNURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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